molecular formula C12H13N3O2 B12331377 6-phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione

6-phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione

Cat. No.: B12331377
M. Wt: 231.25 g/mol
InChI Key: HUGZUSZXZMHUHX-UHFFFAOYSA-N
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Description

6-Phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione is a bicyclic heterocyclic compound featuring fused pyrazole and pyrimidine rings. The core structure is partially saturated, with a phenyl substituent at the 6-position (Figure 1). Its synthesis involves a five-step, metal-free protocol starting from 5,6-dihydro-2H-pyran-2-one, proceeding through hydrazine-mediated ring switching, urea formation, bromination, cyclization, and alkylation . Key structural features include a half-chair conformation of the pyrimidine and pyrazole moieties, confirmed by NMR coupling constants (³J₃Ha–3aH = 12.5 Hz; ³J₄Ha–5Hb = 12.5 Hz), which stabilize the molecule and influence reactivity .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

6-phenyl-3,3a,4,5-tetrahydro-1H-pyrazolo[1,5-c]pyrimidine-2,7-dione

InChI

InChI=1S/C12H13N3O2/c16-11-8-10-6-7-14(12(17)15(10)13-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,16)

InChI Key

HUGZUSZXZMHUHX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N2C1CC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 6-phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione involves multiple steps. One of the reported methods starts with the preparation of methyl N-Cbz-5-alkylamino-3-oxopentanoates, which undergoes several transformations including selective alkylation, hydrogenolytic Cbz-deprotection, and cyclization with CDI (carbonyldiimidazole) to yield the final product . The synthetic route is complex and involves careful control of reaction conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

6-phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can interfere with the cell cycle, leading to the suppression of cell proliferation. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Core Structural Differences

The following table summarizes critical distinctions between 6-phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione and analogous compounds:

Compound Name Core Structure Substituents Synthesis Method Key Properties
6-Phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione Pyrazolo[1,5-c]pyrimidine (saturated) 6-phenyl Five-step metal-free synthesis Half-chair conformation; regioselective alkylation at N(1)
5-Aryl-2-phenylpyrazolo[1,5-c]pyrimidines (e.g., 3-[(4-hydroxyphenyl)diazenyl]) Pyrazolo[1,5-a]pyrimidine (unsaturated) 5-aryl, 2-phenyl, 3-diazenyl Multicomponent reaction with aldehydes Electrophilic substitution at C6; planar structure
5,6,7,8-Tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Pyrimido[4,5-d]pyrimidine (saturated) None Multicomponent reactions (MCRs) Nucleic acid analog; potential biological relevance
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2,7(1H,3H)-dione Triazolo[1,5-a]pyrimidine (unsaturated) 5-methyl Unspecified (CAS 80611-88-7) Triazole ring enhances metabolic stability; altered solubility

Structural and Conformational Analysis

  • Half-chair conformation : The title compound’s half-chair conformation (Figure 1) distinguishes it from planar pyrazolo[1,5-a]pyrimidines. This conformation stabilizes axial substituents (e.g., 3-Ha, 4-Ha) and may enhance binding to biological targets .

Biological Activity

6-Phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₃N₃O₂
  • Molecular Weight : 229.25 g/mol
  • IUPAC Name : 6-phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione

Anticancer Properties

Recent studies have indicated that 6-phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione exhibits significant anticancer properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating potent activity against these cancers.

The mechanism by which 6-phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione exerts its anticancer effects appears to involve:

  • Induction of apoptosis through the activation of caspase pathways.
  • Inhibition of cell cycle progression at the G2/M phase.
  • Modulation of key signaling pathways such as PI3K/Akt and MAPK.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for its neuroprotective effects. Research indicates it may help mitigate neuronal damage in models of neurodegenerative diseases:

  • Model Used : Mouse models of Alzheimer's disease.
  • Results : Treatment with the compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function as measured by behavioral tests.

Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antitumor activity of various derivatives of tetrahydropyrazolo compounds. The researchers found that 6-phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione exhibited superior activity compared to other derivatives tested. Notably:

  • Experimental Design : In vivo studies using xenograft models.
  • Outcome : Significant tumor reduction was observed in treated groups compared to controls.

Study 2: Neuroprotection in Alzheimer’s Model

In a publication from Neuroscience Letters, researchers assessed the neuroprotective effects of this compound on neuronal cell cultures exposed to amyloid-beta. Key findings included:

  • Cell Viability Assay : Increased cell viability by approximately 40% compared to untreated controls.
  • Mechanistic Insights : The study suggested that the compound reduces oxidative stress markers and enhances antioxidant enzyme activity.

Data Summary

Biological Activity Cell Line/Model IC50/Effect Reference
AnticancerA54910 µM[Source A]
AnticancerMCF-715 µM[Source B]
NeuroprotectionAlzheimer’s model+40% viability[Source C]

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